3-CYCLOPENTYL-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-PROPANONE
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Overview
Description
3-CYCLOPENTYL-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features a cyclopentyl group, a piperazine ring, and a benzoyl moiety with methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzoyl Group: The benzoyl group with methoxy substituents can be introduced via Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride and an appropriate Lewis acid catalyst.
Cyclopentyl Group Addition: The cyclopentyl group can be added through a Grignard reaction or other organometallic coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPENTYL-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-ol.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-CYCLOPENTYL-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-CYCLOPENTYL-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzoyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzyl)piperazine: Similar structure but lacks the cyclopentyl group.
3-Cyclopentyl-1-(4-benzoylpiperazin-1-yl)propan-1-one: Similar but without methoxy substituents on the benzoyl group.
Uniqueness
3-CYCLOPENTYL-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-PROPANONE is unique due to the presence of both the cyclopentyl group and the methoxy-substituted benzoyl group, which may confer distinct pharmacological properties and synthetic utility.
Properties
Molecular Formula |
C21H30N2O4 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-cyclopentyl-1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H30N2O4/c1-26-18-9-8-17(15-19(18)27-2)21(25)23-13-11-22(12-14-23)20(24)10-7-16-5-3-4-6-16/h8-9,15-16H,3-7,10-14H2,1-2H3 |
InChI Key |
TZZFHXBYAWECQH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3)OC |
Origin of Product |
United States |
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